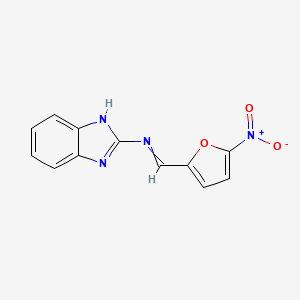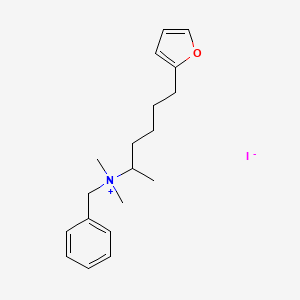
Benzyldimethyl(5-(2-furyl)-1-methylpentyl)ammonium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyldimethyl(5-(2-furyl)-1-methylpentyl)ammonium iodide is a quaternary ammonium compound known for its unique structure and properties. This compound features a benzyl group, a dimethylammonium group, and a furan ring, making it an interesting subject for various chemical studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyldimethyl(5-(2-furyl)-1-methylpentyl)ammonium iodide typically involves the quaternization of a tertiary amine with an alkyl halide. One common method includes the reaction of benzyldimethylamine with 5-(2-furyl)-1-methylpentyl iodide under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, and the mixture is heated to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The final product is often purified through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
Benzyldimethyl(5-(2-furyl)-1-methylpentyl)ammonium iodide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Oxidation and Reduction: The furan ring can undergo oxidation and reduction reactions under specific conditions.
Addition Reactions: The double bonds in the furan ring can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted ammonium compounds, while oxidation of the furan ring can yield furanones.
Aplicaciones Científicas De Investigación
Benzyldimethyl(5-(2-furyl)-1-methylpentyl)ammonium iodide has several applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis.
Biology: The compound is studied for its potential antimicrobial properties.
Medicine: Research is ongoing to explore its use as a drug delivery agent due to its ability to interact with biological membranes.
Industry: It is used in the formulation of certain disinfectants and antiseptics.
Mecanismo De Acción
The mechanism of action of Benzyldimethyl(5-(2-furyl)-1-methylpentyl)ammonium iodide involves its interaction with cellular membranes. The quaternary ammonium group can disrupt the lipid bilayer of microbial cells, leading to cell lysis and death. This property makes it an effective antimicrobial agent. Additionally, the compound can facilitate the transport of other molecules across cell membranes, making it useful in drug delivery systems.
Comparación Con Compuestos Similares
Similar Compounds
Benzalkonium Chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetyltrimethylammonium Bromide: Used as a surfactant and antimicrobial agent.
Tetraethylammonium Iodide: Known for its use in phase transfer catalysis.
Uniqueness
Benzyldimethyl(5-(2-furyl)-1-methylpentyl)ammonium iodide is unique due to the presence of the furan ring, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other quaternary ammonium compounds and expands its range of applications in scientific research and industry.
Propiedades
Número CAS |
63446-18-4 |
|---|---|
Fórmula molecular |
C19H28INO |
Peso molecular |
413.3 g/mol |
Nombre IUPAC |
benzyl-[6-(furan-2-yl)hexan-2-yl]-dimethylazanium;iodide |
InChI |
InChI=1S/C19H28NO.HI/c1-17(10-7-8-13-19-14-9-15-21-19)20(2,3)16-18-11-5-4-6-12-18;/h4-6,9,11-12,14-15,17H,7-8,10,13,16H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
GHTWNAUUVJGTGS-UHFFFAOYSA-M |
SMILES canónico |
CC(CCCCC1=CC=CO1)[N+](C)(C)CC2=CC=CC=C2.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


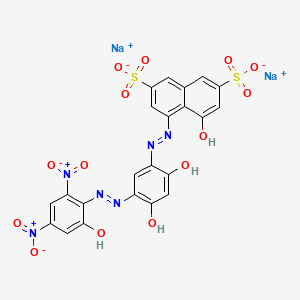
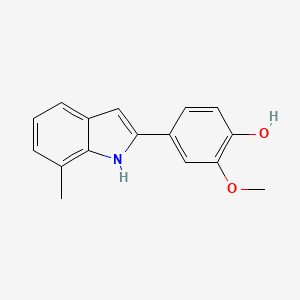
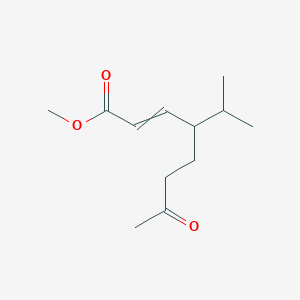

![3-Hydroxy-3-[(2-methyloxolan-2-yl)peroxy]butan-2-one](/img/structure/B14512486.png)

![2-[(4-Bromophenoxy)sulfonyl]-4,6-dichlorophenyl butanoate](/img/structure/B14512497.png)

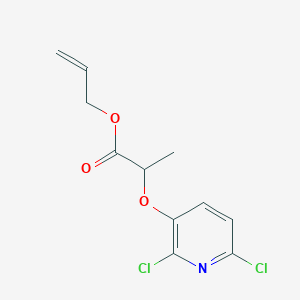
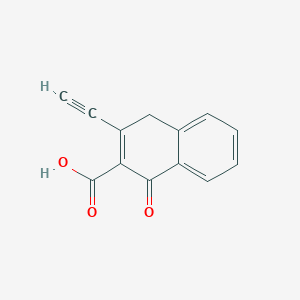
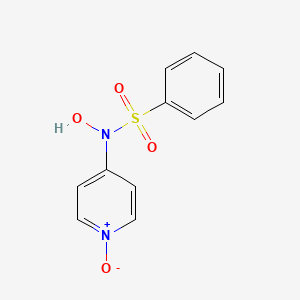
![3,3'-Sulfanediylbis[2-(4-methoxyphenyl)-5-nitro-1H-inden-1-one]](/img/structure/B14512524.png)

